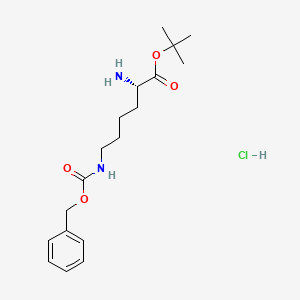

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

CAS No.: 5978-22-3

Cat. No.: VC2235008

Molecular Formula: C18H29ClN2O4

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5978-22-3 |

|---|---|

| Molecular Formula | C18H29ClN2O4 |

| Molecular Weight | 372.9 g/mol |

| IUPAC Name | tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |

| Standard InChI | InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1 |

| Standard InChI Key | HEMZMPXAQORYDR-RSAXXLAASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl |

| SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl |

Introduction

| Parameter | Value |

|---|---|

| Molecular Formula | C18H29ClN2O4 |

| Molecular Weight | 372.9 g/mol |

| IUPAC Name | tert-butyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |

| Standard InChI | InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6... |

| Optical Rotation | [α]D= +13.0 ± 2° (C=1 in EtOH) at 20°C |

The stereochemistry at the alpha-carbon is critical for its biological relevance, as the (S) configuration corresponds to the naturally occurring L-lysine . This stereospecificity ensures proper recognition and function when incorporated into larger biomolecules.

Physical Properties

The compound typically appears as a white to off-white crystalline solid with a characteristic melting point that varies based on purity and specific conditions during synthesis. Its solubility profile makes it compatible with various organic solvents commonly used in peptide synthesis, including dichloromethane, dimethylformamide, and dimethyl sulfoxide.

The presence of the hydrochloride salt form enhances stability during storage while maintaining the reactivity of the alpha-amino group when needed for subsequent reactions. This balance between stability and reactivity is a key feature that makes this compound valuable in synthetic applications where controlled step-wise reactions are essential.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride typically involves a multi-step process starting from L-lysine. The synthetic strategy focuses on the selective protection of the different functional groups present in lysine, particularly distinguishing between the alpha-amino and epsilon-amino groups .

One common approach utilizes the difference in ionization constants between the two amino groups of lysine. Under carefully controlled pH conditions within a buffer system (such as sodium carbonate and sodium bicarbonate), the alpha-amino group can be selectively protected while leaving the epsilon-amino group available for subsequent modification .

Applications in Research

Peptide Synthesis

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride serves as a crucial building block in peptide synthesis, where it enables the controlled incorporation of lysine residues into peptide chains. The strategic protection pattern allows for selective coupling reactions while preventing unwanted side reactions that could compromise synthetic efficiency or product purity .

In solid-phase peptide synthesis, this compound is particularly valuable as it provides:

-

Protection of the epsilon-amino group during chain elongation

-

Compatibility with standard coupling reagents and conditions

-

Selective deprotection options after incorporation into the peptide

-

Maintenance of stereochemical integrity throughout the synthesis process

The orthogonal nature of the protecting groups (Cbz and tert-butyl) allows for selective deprotection under different conditions, providing flexibility in synthetic design and enabling the creation of complex peptides with multiple functional domains.

Drug Development

In pharmaceutical research, (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride plays a significant role in the development of peptide-based drugs and prodrugs. The compound facilitates the creation of modified peptides with enhanced pharmacokinetic properties, including improved bioavailability and reduced susceptibility to enzymatic degradation .

Specific applications in drug development include:

-

Creation of lysine-conjugated drug candidates with improved cellular uptake

-

Development of prodrugs that utilize lysine's side chain for targeted delivery

-

Synthesis of peptide-drug conjugates that combine therapeutic agents with targeting peptides

-

Preparation of peptide libraries for high-throughput screening in drug discovery

One notable example is the synthesis of Boc-lysinated betulonic acid, which has demonstrated significant growth inhibition effects on human prostate cancer cells, including LNCaP, PC-3, and DU-145 cell lines. This compound has shown promise in both in vitro studies and in tumor models using male nude mice, highlighting the potential for developing new anti-prostate tumor drugs based on lysine conjugation strategies .

Bioconjugation and Protein Engineering

The compound serves as an important tool in bioconjugation, where it facilitates the attachment of various molecules to proteins, antibodies, or other biomolecules. The protected lysine can be strategically incorporated into peptide sequences that will later serve as attachment points for fluorescent labels, affinity tags, or therapeutic agents .

In protein engineering applications, this compound enables:

-

Site-specific modification of proteins through incorporation of functionalized lysine residues

-

Creation of protein-polymer conjugates with enhanced stability and pharmacokinetic properties

-

Development of antibody-drug conjugates for targeted cancer therapy

-

Engineering of protein surfaces for improved solubility or binding characteristics

These applications demonstrate the versatility of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride as a molecular tool that bridges conventional organic synthesis with biological applications.

Chemical Reactions

Reactivity Profile

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride exhibits a characteristic reactivity profile defined by its functional groups. The primary alpha-amino group, present as a hydrochloride salt, can be readily deprotonated to serve as a nucleophile in coupling reactions. This enables the compound to participate in amide bond formation, which is essential for its incorporation into peptides.

The compound can undergo several types of chemical transformations:

-

Peptide coupling reactions through the alpha-amino group

-

Selective deprotection of either the Cbz group or the tert-butyl ester

-

Neutralization of the hydrochloride salt to generate the free base form

-

Further functionalization of the amino groups after selective deprotection

The presence of multiple protected functional groups makes this compound particularly valuable in multistep synthesis, where different reactions can be performed sequentially by selectively removing specific protecting groups at appropriate stages.

Deprotection Strategies

The orthogonal protecting groups in (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride allow for selective deprotection under different conditions:

| Protecting Group | Deprotection Method | Conditions | Functional Group Revealed |

|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Catalytic hydrogenation | H₂, Pd/C, MeOH or EtOAc | Epsilon-amino group |

| Benzyloxycarbonyl (Cbz) | Acidolysis | HBr in acetic acid | Epsilon-amino group |

| tert-Butyl ester | Acidolysis | TFA or HCl in dioxane | Carboxyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume